4-Methoxy-2-methyl-1-(trifluoromethylsulfanyl)benzene
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Overview
Description
4-Methoxy-2-methyl-1-(trifluoromethylsulfanyl)benzene is an organic compound characterized by the presence of a methoxy group, a methyl group, and a trifluoromethylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using reagents such as trifluoromethylsulfonyl chloride and a suitable radical initiator under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 4-Methoxy-2-methyl-1-(trifluoromethylsulfanyl)benzene.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methyl-1-(trifluoromethylsulfanyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The trifluoromethylsulfanyl group can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of corresponding sulfides or thiols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-Methoxy-2-methyl-1-(trifluoromethylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methyl-1-(trifluoromethylsulfanyl)benzene involves its interaction with molecular targets and pathways. The trifluoromethylsulfanyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to modulation of biochemical pathways and physiological effects, making it a valuable compound for drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Methoxy-2-methyl-1-(trifluoromethylsulfanyl)benzene is unique due to the presence of both methoxy and trifluoromethylsulfanyl groups, which impart distinct chemical and physical properties. These functional groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H9F3OS |
---|---|
Molecular Weight |
222.23 g/mol |
IUPAC Name |
4-methoxy-2-methyl-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H9F3OS/c1-6-5-7(13-2)3-4-8(6)14-9(10,11)12/h3-5H,1-2H3 |
InChI Key |
ZFYHAJSOWBMXRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)SC(F)(F)F |
Origin of Product |
United States |
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